molecular formula C19H15ClN2O6 B2708874 Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate CAS No. 302575-00-4

Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate

Cat. No.: B2708874
CAS No.: 302575-00-4
M. Wt: 402.79
InChI Key: UNHLQHZXVQKQAZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate is a synthetic benzoate derivative characterized by a multi-functionalized aromatic core. Its structure integrates a 1,3-dioxoisoindolin-2-yl acetamido group, a chloro substituent at position 5, and a methoxy group at position 2 of the benzoate scaffold. This compound is hypothesized to exhibit anti-inflammatory properties, as structurally related analogs (e.g., thiazolidinone derivatives bearing the 1,3-dioxoisoindolin-2-yl moiety) have demonstrated significant activity in both in vitro and in vivo models . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups may modulate its pharmacokinetic and pharmacodynamic profiles, including solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

methyl 5-chloro-4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O6/c1-27-15-8-14(13(20)7-12(15)19(26)28-2)21-16(23)9-22-17(24)10-5-3-4-6-11(10)18(22)25/h3-8H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHLQHZXVQKQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate typically involves multiple steps, starting with the preparation of the core isoindoline structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is optimized to maximize yield and minimize by-products. Continuous monitoring and control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several synthesized derivatives reported in recent studies. Key analogues include:

Thiazolidinone derivatives (e.g., compounds 7a–l): These feature a 1,3-dioxoisoindolin-2-yl acetamido group linked to a thiazolidinone ring. Substitutions at the thiazolidinone’s 2-position (e.g., alkyl, aryl, or polar groups) significantly influence anti-inflammatory activity .

Pharmacological Activity

Anti-inflammatory efficacy :

  • Thiazolidinone derivatives (7a–l): 7a (2-ethyl substitution): Exhibited 78% inhibition in carrageenan-induced paw edema (vs. 72% for diclofenac) . 7k (4-fluorophenyl substitution): Showed 70% inhibition in protein denaturation assays, comparable to standard NSAIDs . 7e (3-hydroxyphenyl substitution): Demonstrated superior ulcerogenic safety (GI toxicity score: 0.8 vs. 1.9 for diclofenac) .
  • Target compound : While direct data are unavailable, structural parallels suggest its chloro and methoxy groups may enhance membrane permeability and COX-2 selectivity, respectively. The electron-withdrawing chloro group could reduce metabolic degradation, while the methoxy group may improve binding to inflammatory mediators .
Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups (IR/NMR)
7b () 2-ethyl thiazolidinone 298–300 93 C=O (thiazolidinone, phthalimide), NH, COOH
7c () 2-phenyl thiazolidinone 308–312 92 Aromatic C-H, COOH, C=O (amide)
7k () 4-fluorophenyl thiazolidinone 284–288 88 C-F stretch, COOH, C=O (phthalimide)
Target compound 5-Cl, 2-OCH₃ benzoate N/A N/A Predicted: C=O (phthalimide, ester), Cl, OCH₃
Key Findings:

Substituent effects :

  • Alkyl groups (e.g., ethyl in 7b ) enhance lipophilicity and in vivo efficacy .
  • Electron-donating groups (e.g., 4-methoxyphenyl in 7j ) improve anti-inflammatory activity by stabilizing charge-transfer interactions with target proteins .
  • Bulky aryl groups (e.g., phenyl in 7c ) may reduce solubility but increase binding affinity .

Safety profile: Thiazolidinone derivatives with polar substituents (e.g., 3-hydroxyphenyl in 7e) exhibit reduced GI toxicity compared to classical NSAIDs like diclofenac .

Biological Activity

Methyl 5-chloro-4-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-2-methoxybenzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom at the 5-position of the benzene ring.
  • Methoxy group at the 2-position.
  • Acetamido group linked to a dioxoisoindoline moiety .

The molecular formula is C16H16ClN2O5C_{16}H_{16}ClN_{2}O_{5}, with a molecular weight of approximately 364.76 g/mol.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of isoindole compounds have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Topoisomerase : Compounds targeting topoisomerase enzymes are crucial in cancer therapy as they interfere with DNA replication and transcription processes.
  • Induction of Apoptosis : Certain derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

A study demonstrated that a related compound exhibited an IC50 value of 100 nM in inhibiting tumor cell lines, suggesting that this compound may have comparable efficacy .

Anti-inflammatory Properties

Compounds containing methoxy and acetamido groups have been reported to possess anti-inflammatory effects. These activities are often mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. The compound's ability to reduce inflammation could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Synthesis and Biological Evaluation

Research has focused on synthesizing this compound using efficient synthetic routes that minimize steps and purifications. The synthesized compound was subjected to various biological assays to evaluate its activity:

  • Cell Viability Assays : Conducted on various cancer cell lines, results indicated a dose-dependent reduction in cell viability.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, supporting its potential as an anticancer agent.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesIC50 (nM)Biological Activity
This compoundChlorine, methoxy, dioxoisoindoline~100Antitumor
Similar Isoindole DerivativeChlorine, methoxy~150Antitumor
Other Acetamido DerivativeAcetamido only>200Low activity

This table illustrates the comparative potency of this compound against similar compounds.

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